molecular formula C31H25FN2O3 B135281 Eth 615 CAS No. 133430-69-0

Eth 615

Katalognummer: B135281
CAS-Nummer: 133430-69-0
Molekulargewicht: 492.5 g/mol
InChI-Schlüssel: KRCUWCAUDKTMPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for ETH615 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Zwitterion Formation and pH-Dependent Solubility

ETH-615 forms an amphoteric zwitterion at intermediate pH values due to the presence of both acidic and basic functional groups. This property significantly impacts its solubility and chemical stability:

  • Zwitterion stability : Insoluble in water at pH 6–8, but ionizable groups enhance solubility in extreme pH conditions .

  • Protonation states :

    • Acidic conditions : Anionic group protonation enhances lipophilicity.

    • Basic conditions : Cationic group deprotonation increases aqueous solubility .

Chemical Modifications for Enhanced Stability

Masking the anionic group through prodrug strategies improves stability and transdermal delivery:

Modification TypeEffect on StabilityDelivery EnhancementKey Findings
Cyclodextrin complexation Minimal improvementNo significant changeLimited solubility enhancement due to zwitterion dominance
Anionic group masking 3× shelf-life extension2.5× transdermal flux increasePro-moiety reduces zwitterion formation, enabling better membrane permeation

Degradation Pathways

ETH-615 undergoes pH-dependent degradation, with accelerated instability in aqueous solutions:

  • Hydrolysis : Susceptibility to esterase-mediated cleavage of labile bonds in prodrug derivatives .

  • Oxidative pathways : Potential for aryl or heterocyclic ring oxidation under strong oxidizing conditions (hypothesized based on structural analogs).

Reaction Energetics and Bond Interactions

Key bond enthalpies relevant to ETH-615’s reactivity (derived from general organic chemistry principles ):

Bond TypeAverage Enthalpy (kJ/mol)Relevance to ETH-615
C–F492Stability of fluorinated aromatic rings
C–O (ester)358Prodrug cleavage energy barrier
N–H391Zwitterion proton exchange

Catalytic and Enzymatic Interactions

While direct enzymatic reactions are unreported, ETH-615’s stability in biological matrices suggests:

  • Resistance to common Phase I enzymes (e.g., CYP450 isoforms).

  • Susceptibility to esterases in prodrug forms, enabling targeted release .

Wissenschaftliche Forschungsanwendungen

Dermatological Disorders

ETH-615 has been primarily studied for its application in treating skin conditions such as dermatitis and psoriasis. Its anti-inflammatory properties make it a candidate for managing symptoms associated with these diseases.

  • Case Study : In a canine model of dermal inflammation, ETH-615 demonstrated significant anti-inflammatory activity, leading to its investigation in human clinical trials for similar conditions .

Musculoskeletal Diseases

The compound has also shown promise in treating musculoskeletal disorders where inflammation plays a critical role.

  • Clinical Trials : ETH-615 reached Phase II clinical trials targeting dermatitis, showcasing its potential efficacy in reducing symptoms associated with inflammatory skin diseases .

Pharmacokinetics and Formulation

ETH-615 is characterized as an amphoteric drug, forming a zwitterionic structure at intermediate pH levels. This property affects its solubility and delivery mechanisms:

  • Transdermal Delivery : Research indicates that while increasing aqueous solubility through cyclodextrin complexation did not enhance transdermal delivery, modifications to increase lipophilicity improved both dermal and transdermal delivery significantly .

Data Table: Summary of Clinical Applications

Application AreaIndicationCurrent StatusPhaseOrganization
DermatologyDermatitisClinical TrialsPhase IILeo Pharma, Inc.
Musculoskeletal DiseasesInflammationResearch OngoingN/AN/A

Efficacy in Inflammation Models

In studies examining the effects of ETH-615 on inflammation models, it was found to significantly inhibit the production of inflammatory mediators such as IL-8 and leukotrienes, which are crucial in the pathophysiology of various inflammatory conditions .

Stability and Shelf Life

The stability of ETH-615 has been enhanced through chemical modifications that mask the anionic group, which not only improved shelf life but also facilitated better delivery across biological membranes .

Wirkmechanismus

ETH615 exerts its effects by inhibiting the biosynthesis of leukotriene B4 and the production of interleukin-8. It targets the enzyme 5-lipoxygenase, which is involved in the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, ETH615 reduces the production of leukotriene B4, a potent inflammatory mediator. Additionally, ETH615 inhibits the expression of interleukin-8 messenger RNA and the production of interleukin-8, further reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

ETH615 ist einzigartig in seinen dualen inhibitorischen Wirkungen auf Leukotrien B4 und Interleukin-8. Ähnliche Verbindungen umfassen:

    15-Hydroxyeicosatetraensäure: Ein Hemmstoff der Leukotrien-Biosynthese.

    Leflunomid: Ein immunmodulatorisches Medikament mit inhibitorischen Wirkungen auf die Leukotrienproduktion.

    Linetastin: Ein Antihistamin mit Leukotrien-hemmenden Eigenschaften.

    Lonapalene: Ein Leukotrien-Rezeptor-Antagonist.

    MK886: Ein Hemmstoff der Leukotrien-Biosynthese.

    R-68151: Ein Hemmstoff der Leukotrien-Biosynthese.

    Zileuton: Ein 5-Lipoxygenase-Hemmstoff.

    SC53228, SC50605, SC51146, VML295: Antagonisten von Leukotrien B4

ETH615 zeichnet sich durch seine Fähigkeit aus, sowohl Leukotrien B4 als auch Interleukin-8 zu hemmen, was es zu einem vielversprechenden Kandidaten für die Behandlung entzündlicher Erkrankungen macht.

Biologische Aktivität

ETH-615, also known as a 5-lipoxygenase (5-LOX) inhibitor, is a small molecule drug primarily investigated for its therapeutic potential in treating skin and musculoskeletal diseases, particularly dermatitis. It is characterized by its unique zwitterionic structure, which influences its solubility and biological activity. This article delves into the biological activity of ETH-615, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C31H25FN2O3
  • CAS Registry Number : 133430-69-0
  • Drug Type : Small molecule drug
  • Synonyms : ETH 615

ETH-615 exhibits amphoteric properties, forming a water-insoluble zwitterion at intermediate pH values, which complicates its delivery and bioavailability in therapeutic contexts .

ETH-615 acts as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes from arachidonic acid. Leukotrienes play a significant role in inflammatory processes, and their inhibition can mitigate conditions characterized by excessive inflammation, such as dermatitis .

MechanismDescription
Enzyme InhibitionInhibits 5-lipoxygenase, reducing leukotriene synthesis
Anti-inflammatoryDecreases inflammatory responses associated with skin diseases

Efficacy in Dermatological Conditions

Research indicates that ETH-615 has potential efficacy in treating various dermatological disorders due to its ability to inhibit leukotriene B4 (LTB4) production. A review highlighted the compound's promise in preclinical studies for conditions such as dermatitis .

Case Studies and Research Findings

  • Transdermal Delivery Studies :
    • A study explored the transdermal delivery of ETH-615 and found that while cyclodextrin complexation did not enhance solubility, modifying the drug's lipophilicity improved dermal penetration and stability .
  • Regulatory Volume Decrease (RVD) :
    • In experiments using trout proximal renal tubules, ETH-615 was shown to inhibit RVD following hypo-osmotic stimulation by approximately 60%, indicating its role in cellular volume regulation through eicosanoid pathways .
  • Muscle Cell Studies :
    • Research involving porcine myotubes demonstrated that ETH-615 significantly affected taurine release, linking it to muscle damage and metabolic activity .

Table 2: Summary of Key Research Findings on ETH-615

Study FocusKey Findings
Transdermal DeliveryEnhanced delivery through lipophilicity modification
Regulatory Volume Decrease (RVD)Inhibition of RVD by 60% in renal tubules
Muscle Cell MetabolismImpact on taurine release linked to metabolic indices

Clinical Trials and Development Status

ETH-615 has undergone clinical trials up to Phase 2 but is currently listed as discontinued. The trials primarily focused on its efficacy for treating dermatitis and other inflammatory conditions .

Eigenschaften

CAS-Nummer

133430-69-0

Molekularformel

C31H25FN2O3

Molekulargewicht

492.5 g/mol

IUPAC-Name

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

InChI

InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36)

InChI-Schlüssel

KRCUWCAUDKTMPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Key on ui other cas no.

133430-69-0

Synonyme

ETH 615
ETH-615

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.